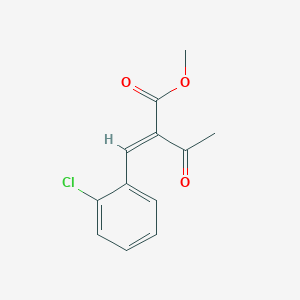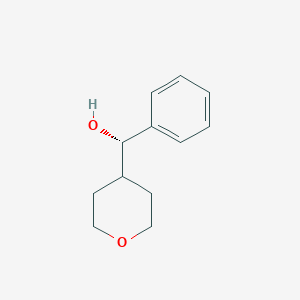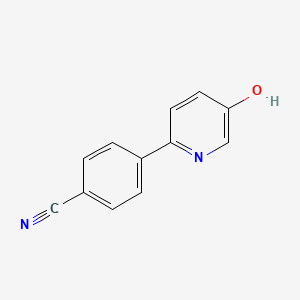![molecular formula C11H9N5O B3166399 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 91093-97-9](/img/structure/B3166399.png)
4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
“4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods. One such method involves the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves the reactions of carbonyl compounds with amidines .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in acid-base reactions due to their amine derivatives. Amines are chemical bases that neutralize acids to form salts plus water .Applications De Recherche Scientifique
Synthetic Methodologies and Derivative Compounds
The chemical structure of 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine serves as a foundation for the synthesis of various derivative compounds. Research has shown the ability to create novel pyrazole and pyrazolopyrimidine derivatives with significant antibacterial properties. These synthesized compounds, characterized by NMR, IR, and HRMS, have shown promise in the field of medicinal chemistry, particularly for their potential in combating bacterial infections (Rahmouni et al., 2014). Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cells, showcasing the potential of these compounds in oncology research (Huang et al., 2012).
Anticancer Activity
Further investigations into pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as anticancer agents. A variety of newly synthesized compounds were tested against the MCF-7 human breast adenocarcinoma cell line, revealing notable antitumor activity. In particular, specific derivatives displayed potent inhibitory activity, highlighting the relevance of these compounds in the development of new cancer therapies (Abdellatif et al., 2014).
Antimicrobial Properties
The antimicrobial potential of this compound derivatives has been a significant area of interest. Studies have synthesized and evaluated the antimicrobial activity of these derivatives, discovering that some compounds exhibit moderate to outstanding activity against a range of bacterial and fungal strains. Notably, certain derivatives have shown superior activity compared to traditional antibiotics, suggesting their potential as lead compounds for further antimicrobial research (El-sayed et al., 2017).
Safety and Hazards
Exposure to 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE, a pyrimidine derivative, may cause a variety of symptoms including toxic epidermal necrolysis, pseudomembranous conjunctivitis, ulceration of the lids and conjunctivae of both corneas, and cataracts . When heated to decomposition, this compound emits toxic fumes of nitrogen oxides .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells . The compound’s potent inhibitory activity against CDK2 has been demonstrated with IC50 values in the low micromolar range .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can lead to the induction of apoptosis, effectively eliminating cancerous cells .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound’s action leads to alterations in cell cycle progression and the induction of apoptosis within cells .
Propriétés
IUPAC Name |
N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-15-10-9-6-14-16(11(9)13-7-12-10)8-4-2-1-3-5-8/h1-7,17H,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYBYDLKNGYSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)
![1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3166328.png)






![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B3166367.png)


![1-[(4-Nitrophenyl)acetyl]-1H-imidazole](/img/structure/B3166394.png)
